2-(2-phenylethyl)-1H-benzimidazole
Overview
Description
2-(2-phenylethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-phenylethyl group. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a 2-phenylethylamine motif, such as 2-(2-phenylethyl)-1h-benzimidazole, are known to interact with various therapeutic targets . These include adrenoceptors, carbonyl anhydrase, dopamine receptors, and others . The role of these targets varies, but they generally play crucial roles in physiological processes such as voluntary movement, stress, and mood regulation .
Mode of Action
Compounds with a similar structure, such as 2-phenylethylamines, are known to interact with their targets in various ways . For instance, they can act as ligands, binding to their target receptors and inducing a physiological response .
Biochemical Pathways
For instance, they can be metabolized via the Ehrlich pathway, which involves the decarboxylation of amino acids .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy . For instance, the compound’s ability to cross the blood-brain barrier can influence its potency regarding central nervous effects .
Result of Action
For instance, they can induce changes in cell signaling and neurotransmitter release .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment can all impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-1H-benzimidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with phenylacetic acid in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, leading to the formation of the benzimidazole ring.
Cyclization: The intermediate formed in the condensation step undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Introduction of various substituents on the benzimidazole ring.
Scientific Research Applications
2-(2-phenylethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
2-(2-phenylethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-phenylethylbenzimidazole: Similar structure but with different substituents.
2-methylbenzimidazole: Contains a methyl group instead of a phenylethyl group.
2-aminobenzimidazole: Contains an amino group instead of a phenylethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(2-phenylethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOBNVUJHKONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302979 | |
Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-30-1 | |
Record name | 5805-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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